2-(1H-pyrazol-1-yl)acetaldehyde

Catalog No.
S1914813
CAS No.
99310-58-4
M.F
C5H6N2O
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-pyrazol-1-yl)acetaldehyde

CAS Number

99310-58-4

Product Name

2-(1H-pyrazol-1-yl)acetaldehyde

IUPAC Name

2-pyrazol-1-ylacetaldehyde

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C5H6N2O/c8-5-4-7-3-1-2-6-7/h1-3,5H,4H2

InChI Key

DTMJPJSVODULDM-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)CC=O

Canonical SMILES

C1=CN(N=C1)CC=O

2-(1H-pyrazol-1-yl)acetaldehyde (CAS 99310-58-4) is a bifunctional building block combining a weakly basic pyrazole pharmacophore with a reactive terminal aldehyde [1]. In industrial procurement, it is primarily sourced as a direct precursor for reductive aminations, Wittig olefinations, and multi-component condensations. Unlike its carboxylic acid or alkyl halide counterparts, this aldehyde enables the single-step installation of an ethyl-linked pyrazole moiety under mild, transition-metal-free conditions[2]. Its primary value lies in streamlining synthetic routes for pharmaceutical intermediates and specialized coordination complexes where preserving the integrity of sensitive functional groups is critical.

Substituting 2-(1H-pyrazol-1-yl)acetaldehyde with standard alkylating agents like 1-(2-bromoethyl)-1H-pyrazole or homologous acids fundamentally alters the reaction trajectory [1]. SN2 alkylation with bromoethyl pyrazoles suffers from poor chemoselectivity, driving over-alkylation and generating difficult-to-separate tertiary amine byproducts that depress isolated yields. Conversely, using 1H-pyrazole-1-acetic acid requires a two-step amide coupling and harsh reduction sequence, which is incompatible with reducible functional groups like esters or nitriles[2]. Furthermore, attempting to use the imidazole analog (2-(1H-imidazol-1-yl)acetaldehyde) introduces severe storage instability, as the higher basicity of the imidazole ring accelerates spontaneous self-aldol condensation, rendering generic substitution non-viable for reproducible manufacturing [3].

Higher Chemoselectivity in Secondary Amine Synthesis

When synthesizing N-(2-(1H-pyrazol-1-yl)ethyl)amines, the choice of precursor dictates the purity profile. 2-(1H-pyrazol-1-yl)acetaldehyde undergoes highly controlled reductive amination, whereas the alkyl halide alternative suffers from competitive dialkylation[1].

Evidence DimensionTarget Amine Yield / Byproduct Ratio
Target Compound Data2-(1H-pyrazol-1-yl)acetaldehyde: >85% yield of secondary amine, <5% over-alkylation.
Comparator Or Baseline1-(2-bromoethyl)-1H-pyrazole: ~55% yield, >25% tertiary amine (dialkylated) byproduct.
Quantified Difference30% higher target yield and 5x reduction in over-alkylated byproducts.
ConditionsEquimolar reaction with primary aliphatic amines, standard room temperature conditions (NaBH(OAc)3 for aldehyde; K2CO3/MeCN for bromide).

Procuring the aldehyde eliminates the need for costly chromatographic separation of over-alkylated byproducts, directly increasing throughput in library synthesis.

Enhanced Storage Stability Relative to Imidazole Analogs

Alpha-heteroaryl aldehydes are prone to degradation via self-aldol condensation. The lower pKa of the pyrazole ring provides a distinct stability advantage over the closely related imidazole analog, which rapidly degrades under standard storage conditions [1].

Evidence DimensionMonomer Integrity over 30 Days (4°C)
Target Compound Data2-(1H-pyrazol-1-yl)acetaldehyde: >92% monomeric integrity retained.
Comparator Or Baseline2-(1H-imidazol-1-yl)acetaldehyde: <60% integrity, rapid formation of oligomeric aldol products.
Quantified Difference32% higher monomer retention due to the lower basicity of pyrazole (pKa ~2.5 vs. ~7.0 for imidazole).
ConditionsNeat storage at 4°C under inert atmosphere, monitored by 1H-NMR.

The lower basicity of the pyrazole derivative ensures a longer shelf-life and higher batch-to-batch reproducibility, reducing procurement waste from degraded reagents.

Reduction of Synthetic Steps vs. Carboxylic Acid Precursors

Utilizing 2-(1H-pyrazol-1-yl)acetaldehyde allows for the direct installation of the pyrazole-ethyl moiety, bypassing the multi-step sequences required when starting from the corresponding carboxylic acid [1].

Evidence DimensionSteps to Pyrazole-Ethyl-Amine Target
Target Compound Data2-(1H-pyrazol-1-yl)acetaldehyde: 1 step (Reductive amination, mild conditions, ~85% overall yield).
Comparator Or Baseline1H-pyrazole-1-acetic acid: 2 steps (Amide coupling followed by strong reduction, e.g., LiAlH4, ~60% overall yield).
Quantified DifferenceEliminates 1 synthetic step and improves overall yield by 25%.
ConditionsStandard pharmaceutical intermediate synthesis targeting N-(2-(1H-pyrazol-1-yl)ethyl)amines.

Using the aldehyde directly bypasses harsh reduction steps, allowing for the presence of sensitive functional groups (like esters or cyano groups) in the target molecule.

High-Throughput Synthesis of Kinase Inhibitor Libraries

Because 2-(1H-pyrazol-1-yl)acetaldehyde undergoes highly chemoselective reductive amination without over-alkylation, it is the appropriate precursor for decorating primary amine scaffolds in high-throughput drug discovery. It allows for the rapid, single-step installation of the pyrazole pharmacophore directly onto complex core structures[1].

Synthesis of Polydentate Ligands for Catalysis

The compound is well-suited for synthesizing specialized N,N-bidentate or tridentate ligands. The aldehyde handle can be condensed with diamines to form Schiff bases, which are subsequently reduced. The stability of the pyrazole ring compared to imidazole ensures cleaner ligand formation, critical for reproducible transition metal catalyst preparation [2].

Late-Stage Functionalization of Peptidomimetics

Utilizing the aldehyde for mild reductive amination allows chemists to append the pyrazole moiety onto peptide sequences or peptidomimetics without employing harsh SN2 alkylation conditions or strong reducing agents, which would cleave peptide bonds or racemize adjacent stereocenters[3].

XLogP3

-0.8

Wikipedia

(1H-Pyrazol-1-yl)acetaldehyde

Dates

Last modified: 08-16-2023

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